5'-O-Benzoyl Ribavirin

Lipophilicity LogP Physicochemical properties

Researchers developing ribavirin ANDA/NDA submissions face the challenge of non-interchangeable impurity reference standards. 5'-O-Benzoyl Ribavirin (EP Impurity E) resolves this with its distinct physicochemical profile (XLogP -0.2, MW 348.31), ensuring baseline separation from ribavirin and other impurities in validated HPLC/UPLC methods per ICH Q2(R1). • ISO 17034-certified reference material traceable to EP/USP standards • Comprehensive Structure Elucidation Report (SER) included for regulatory dossier support • Suitable for forced degradation studies, method validation, and QC applications

Molecular Formula C15H16N4O6
Molecular Weight 348.31 g/mol
CAS No. 58151-90-9
Cat. No. B135872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5'-O-Benzoyl Ribavirin
CAS58151-90-9
Synonyms1-(5-O-benzoyl-β-D-ribofuranosyl)-1H-1,2,4-triazole-3-carboxamide;  Ribavirin Impurity E; 
Molecular FormulaC15H16N4O6
Molecular Weight348.31 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=NC(=N3)C(=O)N)O)O
InChIInChI=1S/C15H16N4O6/c16-12(22)13-17-7-19(18-13)14-11(21)10(20)9(25-14)6-24-15(23)8-4-2-1-3-5-8/h1-5,7,9-11,14,20-21H,6H2,(H2,16,22)/t9-,10-,11-,14-/m1/s1
InChIKeyDFCVOGPUXOBQKK-ZHSDAYTOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5'-O-Benzoyl Ribavirin (CAS 58151-90-9): Key Analytical Standard and Ribavirin Impurity E for Pharmaceutical Quality Control


5'-O-Benzoyl Ribavirin (CAS 58151-90-9) is a chemically defined 5'-O-benzoyl ester derivative of the antiviral nucleoside ribavirin . It is officially designated as Ribavirin Impurity E according to the European Pharmacopoeia (EP) and is a critical reference material for analytical method development, validation, and quality control in ribavirin drug substance and finished product manufacturing [1]. The compound possesses a molecular formula of C₁₅H₁₆N₄O₆ and a molecular weight of 348.31 g/mol .

Why 5'-O-Benzoyl Ribavirin Cannot Be Substituted by Other Ribavirin 5'-O-Acyl Impurities in Regulated Analytical Workflows


In pharmaceutical analysis, ribavirin impurity reference standards are not interchangeable due to distinct physicochemical properties, chromatographic behaviors, and regulatory designations. 5'-O-Benzoyl Ribavirin (Impurity E) differs fundamentally from 5'-O-acetyl Ribavirin (Impurity F) and other 5'-O-acyl analogs in lipophilicity (XLogP -0.2 vs. -1.74) and molecular weight (348.31 vs. 286.24 g/mol), leading to divergent retention times in reversed-phase HPLC and HILIC separations [1]. These differences directly impact system suitability, specificity, and accuracy in validated analytical methods. Furthermore, regulatory filings (ANDA, NDA) require impurity profiling against the exact EP-designated impurity—substituting Impurity F for Impurity E would invalidate method compliance and jeopardize regulatory approval [2].

Quantitative Differentiation Evidence for 5'-O-Benzoyl Ribavirin Relative to Close Analogs


5'-O-Benzoyl Ribavirin Exhibits 1.8-log Higher Lipophilicity than Ribavirin and 1.54-log Higher than 5'-O-Acetyl Ribavirin

5'-O-Benzoyl Ribavirin has a calculated XLogP of -0.2, compared to ribavirin's LogP of -2.43 and 5'-O-acetyl ribavirin's LogP of -1.74 [1][2]. This represents a 2.23-log increase over ribavirin and a 1.54-log increase over the acetyl analog, indicating significantly greater hydrophobicity due to the benzoyl moiety.

Lipophilicity LogP Physicochemical properties

5'-O-Benzoyl Ribavirin Has a 42.6% Higher Molecular Weight than Ribavirin, Enhancing Chromatographic Resolution in Impurity Profiling

The molecular weight of 5'-O-benzoyl ribavirin is 348.31 g/mol, compared to ribavirin's 244.2 g/mol and 5'-O-acetyl ribavirin's 286.24 g/mol [1]. Its topological polar surface area (TPSA) is 150 Ų, slightly higher than ribavirin's 143.7 Ų and similar to the acetyl analog's 149.8 Ų [2].

Molecular weight PSA Analytical separation

5'-O-Benzoyl Ribavirin Is the Only 5'-O-Acyl Ribavirin Impurity Designated as EP Impurity E with ISO 17034 Certified Reference Material Availability

5'-O-Benzoyl Ribavirin is officially listed as Ribavirin Impurity E in the European Pharmacopoeia (EP), whereas 5'-O-acetyl ribavirin is designated as Impurity F . Additionally, this compound is available as a certified reference material produced under ISO 17034 accreditation, ensuring traceable purity and stability for analytical method validation [1].

Regulatory compliance Reference standard EP Impurity E

5'-O-Benzoyl Ribavirin's 1.8-log Higher Lipophilicity Enables Distinct Reversed-Phase HPLC Retention from Ribavirin

Due to its significantly higher lipophilicity (XLogP -0.2 vs. -2.43 for ribavirin), 5'-O-benzoyl ribavirin exhibits longer retention on reversed-phase HPLC columns [1][2]. In typical HILIC methods for ribavirin-related substances, 5'-O-benzoyl ribavirin elutes after ribavirin, with a relative retention time (RRT) of approximately 1.8, providing clear separation from the parent drug and other polar impurities .

HPLC retention Chromatography Impurity profiling

Validated Application Scenarios for 5'-O-Benzoyl Ribavirin in Pharmaceutical Analysis and Regulatory Filings


Analytical Method Development and Validation for Ribavirin Drug Substance

Utilize 5'-O-Benzoyl Ribavirin (EP Impurity E) as a primary reference standard for developing and validating HPLC or UPLC methods to quantify this specific impurity in ribavirin API [1]. The compound's distinct lipophilicity (XLogP -0.2) and molecular weight (348.31 g/mol) ensure baseline separation from ribavirin and other impurities, meeting ICH Q2(R1) validation requirements for specificity, linearity, and accuracy [2].

Regulatory Submission Support for ANDA/NDA Filings

Include comprehensive impurity profiling data using ISO 17034-certified 5'-O-Benzoyl Ribavirin reference material in Abbreviated New Drug Applications (ANDAs) or New Drug Applications (NDAs) for ribavirin products [3]. The material's traceability to EP/USP standards and availability of a detailed Structure Elucidation Report (SER) provide the documentary evidence required by the FDA and EMA for demonstrating control of Impurity E .

Forced Degradation and Stability Studies

Employ 5'-O-Benzoyl Ribavirin as a marker compound in forced degradation studies to assess the formation of this 5'-O-benzoyl impurity under stress conditions (e.g., acidic, basic, oxidative) [4]. Its relatively high lipophilicity and stability allow it to serve as a reliable indicator of specific degradation pathways, facilitating the establishment of shelf-life specifications for ribavirin drug products.

Synthetic Chemistry as a Protected Intermediate

Use 5'-O-Benzoyl Ribavirin as a selectively protected intermediate in the synthesis of ribavirin prodrugs or analogs [5]. The benzoyl group at the 5'-hydroxyl serves as an orthogonal protecting group that can be removed under mild basic conditions without affecting the triazole carboxamide moiety, enabling regioselective functionalization at the 2' and 3' positions for further derivatization .

Technical Documentation Hub

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